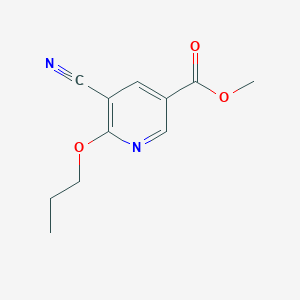
3-(3-Thiomorpholin-4-ylpropoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Thiomorpholin-4-ylpropoxy)aniline is an organic compound that features a thiomorpholine ring attached to a propoxy group, which is further connected to an aniline moiety
Vorbereitungsmethoden
The synthesis of 3-(3-Thiomorpholin-4-ylpropoxy)aniline typically involves several steps. One common method includes the nucleophilic substitution reaction where a halogenated precursor reacts with thiomorpholine under controlled conditions. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(3-Thiomorpholin-4-ylpropoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(3-Thiomorpholin-4-ylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(3-Thiomorpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, altering their activity. The aniline moiety may participate in hydrogen bonding or π-π interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-Thiomorpholin-4-ylpropoxy)aniline include:
Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.
4-(4-Thiomorpholinyl)aniline: Another thiomorpholine-containing aniline derivative with similar properties.
3-Methoxy-4-(morpholin-4-yl)aniline: A related compound with a morpholine ring instead of thiomorpholine. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2OS |
|---|---|
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
3-(3-thiomorpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C13H20N2OS/c14-12-3-1-4-13(11-12)16-8-2-5-15-6-9-17-10-7-15/h1,3-4,11H,2,5-10,14H2 |
InChI-Schlüssel |
XOJHLYJSTNJOII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCCOC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)

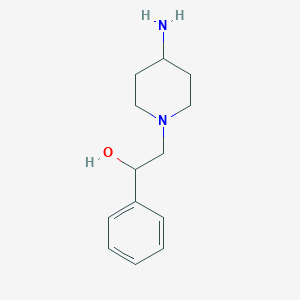
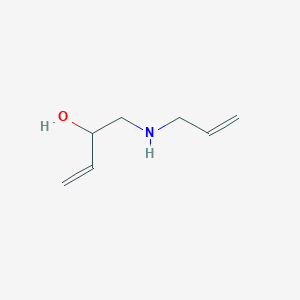
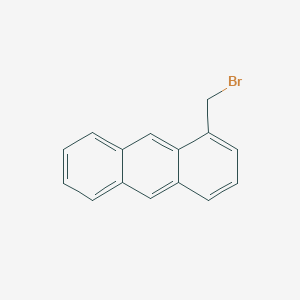
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
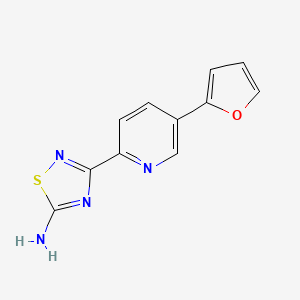
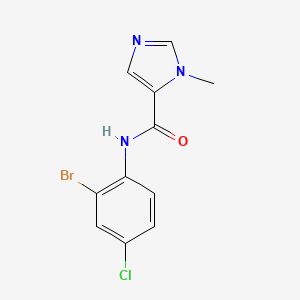

![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
